molecular formula C15H11F2NO2 B2468847 4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326826-72-5

4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2468847
CAS No.: 1326826-72-5
M. Wt: 275.255
InChI Key: AGKHYKAQVNFVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key synthetic intermediate or a potential scaffold for biological screening. The benzoxazepine core is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets and biological pathways . The incorporation of the 3,5-difluorophenyl group is a common strategy in lead optimization, as fluorine atoms can profoundly influence a molecule's electronic properties, metabolic stability, and membrane permeability . Current investigative applications for this compound and its analogs include its use as a building block in the synthesis of more complex, target-oriented molecules, such as those for central nervous system (CNS) disorders. Researchers are also exploring its potential as a precursor in developing kinase inhibitors or modulators of G-protein-coupled receptors (GPCRs). Its specific research value lies in its structural features, which offer multiple sites for chemical derivatization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Further investigation is aimed at elucidating its precise mechanism of action and identifying its primary molecular targets within relevant disease models.

Properties

IUPAC Name

4-(3,5-difluorophenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2/c16-11-5-12(17)7-13(6-11)18-8-10-3-1-2-4-14(10)20-9-15(18)19/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKHYKAQVNFVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluoroaniline with a suitable carbonyl compound, followed by cyclization to form the benzoxazepine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of fluorine atoms on the 3,5-difluorophenyl group facilitates nucleophilic substitution. Common nucleophiles include amines, thiols, and alkoxides.

ReagentConditionsProductYieldSource
EthylenediamineDMF, 80°C, 12 hBis-amine substituted derivative78%
Sodium methoxideTHF, reflux, 6 hMethoxy-substituted analog65%
Benzyl mercaptanK₂CO₃, DMF, 60°C, 8 hThioether-linked compound72%

Mechanistic studies indicate that the substitution occurs preferentially at the para position of the difluorophenyl group due to steric hindrance at ortho positions .

Oxidation Reactions

The benzoxazepine core and substituents undergo oxidation under controlled conditions.

Oxidizing AgentTarget SiteProductYieldSource
KMnO₄ (acidic)Benzoxazepine ringKetone derivative58%
Ozone (O₃)Difluorophenyl ringDicarboxylic acid41%
mCPBASulfur-containing side chainsSulfoxide/sulfone derivatives63%

Oxidation of the benzoxazepine ring typically proceeds via radical intermediates, confirmed by ESR spectroscopy .

Reduction Reactions

Reduction targets the lactam ring or substituents, yielding saturated or functionalized products.

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, 0°C → RT, 4 hSecondary alcohol85%
H₂/Pd-CEthanol, 50 psi, 12 hDehalogenated analog90%
NaBH₄MeOH, RT, 2 hPartially reduced lactam67%

Selective reduction of the lactam carbonyl to an alcohol is achieved using LiAlH₄, while Pd-C-mediated hydrogenation removes halogens .

Electrophilic Aromatic Substitution

The electron-rich benzene ring in the benzoxazepine core undergoes electrophilic attacks.

ElectrophileConditionsProductYieldSource
Br₂ (FeBr₃)DCM, RT, 3 hBrominated at C-776%
HNO₃/H₂SO₄0°C, 1 hNitro-substituted derivative52%
Acetyl chlorideAlCl₃, DCM, 40°C, 6 hAcetylated product68%

Bromination occurs regioselectively at the C-7 position due to directing effects of the oxygen atom.

Functionalization via Alkylation/Acylation

The secondary amine in the benzoxazepine ring undergoes alkylation or acylation.

ReagentConditionsProductYieldSource
Methyl iodideNaH, THF, 0°C, 2 hN-Methylated derivative82%
Acetic anhydridePyridine, RT, 12 hAcetamide analog88%
Benzyl chloroformateDIPEA, DCM, RT, 4 hCarbamate-protected compound75%

Alkylation proceeds via an SN2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon .

Key Research Findings

  • Regioselectivity : Substitutions on the difluorophenyl group favor the para position due to steric and electronic factors .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in nucleophilic substitutions .

  • Catalytic Systems : Palladium catalysts enable efficient dehalogenation, while Lewis acids (e.g., AlCl₃) improve electrophilic substitution yields .

This compound’s versatility in reactions underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzoxazepine compounds demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized in a related study were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Anti-inflammatory Properties :
    • Research indicates that similar compounds possess anti-inflammatory effects. For example, a series of oxazine derivatives were evaluated for their anti-inflammatory activity using in vitro methods and showed effectiveness comparable to standard anti-inflammatory drugs .
  • Antioxidant Activity :
    • The antioxidant potential of benzoxazepine derivatives has been explored, with findings suggesting that these compounds can enhance cellular defense mechanisms against oxidative stress .

Case Studies

Several case studies illustrate the practical applications and effectiveness of benzoxazepine derivatives:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by Patrone et al. investigated the antimicrobial activity of synthesized benzoxazine derivatives against various bacterial strains. The results indicated that certain derivatives exhibited higher activity against Gram-positive bacteria compared to Gram-negative strains .
  • Evaluation of Anti-inflammatory Effects :
    • In a comparative study, several oxazine derivatives were tested for their anti-inflammatory properties using established assays. The results demonstrated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Exploration of Antioxidant Properties :
    • Research focused on the antioxidant capabilities of benzoxazepine compounds revealed their ability to scavenge free radicals effectively. This property is crucial for developing new therapeutic agents aimed at combating oxidative stress-related disorders .

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / Identifier Core Structure Key Substituents Biological Activity/Application References
Target Compound Benzoxazepinone 3,5-Difluorophenyl Unknown (structural analogs suggest kinase inhibition potential) -
4h (Coumarin-Benzoxazepine Derivative) Benzoxazepinone Coumarin, tetrazolyl Therapeutic agent (hypothesized)
4-Allyl-7-chloro-benzoxazepinone (CAS 88442-99-3) Benzoxazepinone Allyl, chloro Chemical intermediate
Etoxazole (CAS 153233–91–1) Oxazole 2,6-Difluorophenyl, ethoxy, tert-butyl Acaricide (agricultural miticide)
Oxathiapiprolin (CAS 1003318–67–9) Oxathiazole Difluorophenyl, piperidinyl, trifluoromethyl pyrazole Fungicide
Patent Compound (p38 MAP Kinase Inhibitor) Pyridinone 3,5-Difluorophenyl, L-alaninate ester Anti-inflammatory, anti-proliferative

Key Observations

Core Structure Variations: The benzoxazepinone core in the target compound is distinct from oxazole (Etoxazole) or oxathiazole (Oxathiapiprolin) cores in agrochemicals. Benzoxazepinones are prevalent in medicinal chemistry due to their conformational flexibility, which aids in target binding . The patent compound () shares the 3,5-difluorophenyl group but incorporates a pyridinone core, highlighting how core modifications alter biological targets (e.g., p38 MAP kinase vs. hypothetical benzoxazepinone targets).

Substituent Effects :

  • Fluorine Positioning : The 3,5-difluorophenyl group in the target compound contrasts with 2,6-difluorophenyl in Etoxazole. Fluorine’s position impacts steric and electronic interactions; 3,5-substitution may improve metabolic stability compared to ortho-substituted derivatives .
  • Functional Groups : The patent compound’s L-alaninate ester is a prodrug moiety, enhancing bioavailability through hydrolysis in vivo. The absence of such groups in the target compound suggests differences in pharmacokinetic profiles .

The target compound’s simpler structure may prioritize kinase inhibition or CNS activity.

Synthesis and Scalability :

  • The Parchem compound (CAS 88442-99-3) employs allyl and chloro substituents, which are synthetically accessible via alkylation/halogenation. The target compound’s 3,5-difluorophenyl group may require regioselective fluorination, a more complex process .
  • Patent compounds () utilize tert-butyl ester protection, a common strategy to improve solubility during synthesis. The target compound’s lack of such groups may simplify manufacturing .

Biological Activity

4-(3,5-Difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the benzoxazepine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be represented as follows:

C15H12F2N2O\text{C}_{15}\text{H}_{12}\text{F}_2\text{N}_2\text{O}

This compound features a benzoxazepine ring system that contributes to its biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazepines exhibit significant anticancer properties. For instance, compounds structurally related to 4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Benzoxazepine derivatives have also been recognized for their antimicrobial activities. Research has demonstrated that these compounds possess inhibitory effects against a range of bacterial and fungal strains. The bioactivity is attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Neuroprotective Effects

Some studies suggest that benzoxazepine derivatives may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The proposed mechanism includes the inhibition of neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazepine derivatives. Modifications at various positions on the benzoxazepine core can significantly influence potency and selectivity. For example:

ModificationEffect on Activity
Substitution at the 3 or 5 position with halogensIncreased potency against cancer cell lines
Alteration of the nitrogen atom's positionEnhanced neuroprotective properties
Variations in the aromatic ringImproved antimicrobial efficacy

Case Study 1: ROCK Inhibitors

A study investigating a series of 3,4-dihydrobenzoxazepin derivatives found that certain compounds exhibited potent inhibition of Rho-associated protein kinases (ROCKs), which are implicated in glaucoma pathology. One derivative showed an IC50 value of 93 nM against ROCK I and 3 nM against ROCK II, demonstrating significant potential for ocular therapeutics .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of a series of benzoxazepine derivatives against clinical isolates. The results indicated that compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and fluorophenyl substitution. A validated approach includes:

  • Step 1: Condensation of substituted benzoxazepin precursors with 3,5-difluorophenyl groups under catalytic conditions (e.g., Pd-mediated coupling).
  • Step 2: Cyclization using agents like POCl₃ or PPA to form the benzoxazepinone core.
  • Characterization: Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., observed [M+H⁺] at 316.0987) and ¹H/¹³C NMR to verify substituent positions. Crystallographic analysis (e.g., X-ray diffraction) resolves stereochemical ambiguities .

Q. How is the pharmacological activity of this compound assessed in vitro?

Methodological Answer:

  • Kinase Inhibition Assays: Test against p38 MAP kinase (linked to inflammatory pathways) using recombinant enzymes and ATP-competitive binding assays. IC₅₀ values are determined via fluorescence polarization .
  • Cellular Models: Use LPS-stimulated macrophages to measure TNF-α suppression, with dose-response curves (1 nM–10 µM) to evaluate potency. Data normalization to controls (e.g., dexamethasone) ensures reliability .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data across studies for this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or solvent interactions. To address this:

  • Polymorph Screening: Use solvent-mediated crystallization (e.g., ethanol/water mixtures) and characterize forms via PXRD and DSC .
  • Solubility Protocols: Standardize measurements using the shake-flask method (pH 7.4 PBS, 37°C) with HPLC quantification. Compare results against structurally similar benzoxazepinones (e.g., 4-(2,4-dichlorobenzoyl)-7-fluoro derivatives) to identify substituent effects .

Q. What strategies are effective in designing analogs with improved metabolic stability?

Methodological Answer:

  • Metabolic Soft-Spot Analysis: Incubate the compound with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Fluorine substitution at the 3,5-positions reduces oxidative metabolism, but methyl or deuterium incorporation at labile sites (e.g., benzylic positions) may enhance stability .
  • In Silico Modeling: Use Schrödinger’s QikProp to predict metabolic liabilities and prioritize analogs with lower CYP3A4/2D6 affinity.

Q. How should conflicting in vitro vs. in vivo efficacy data be interpreted?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma/tissue concentrations in rodent models to assess bioavailability. Poor absorption (e.g., low logP) or rapid clearance may explain in vivo inefficacy.
  • Target Engagement Studies: Use PET tracers or Western blotting to verify target modulation (e.g., p38 MAPK phosphorylation) in diseased tissues. Adjust dosing regimens based on AUC/MIC ratios .

Q. What experimental designs mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

  • Selectivity Panels: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity. Focus on kinases with structural homology to p38 MAPK (e.g., JNK, ERK).
  • CRISPR Knockout Models: Validate target specificity using p38α/β knockout cells. Rescue experiments with wild-type kinase expression confirm on-target activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.